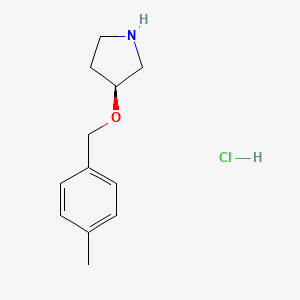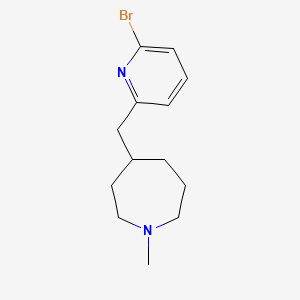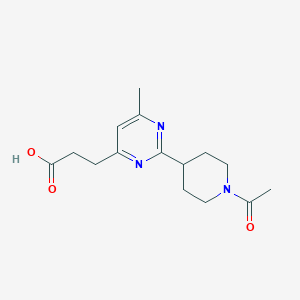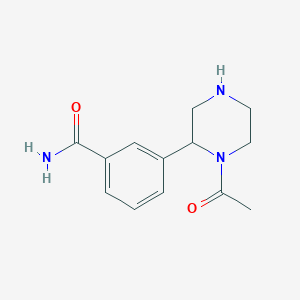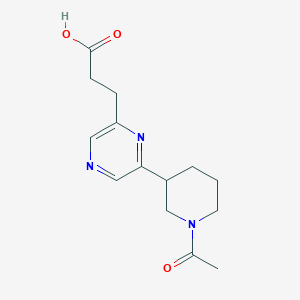
3-(6-(1-Acetylpiperidin-3-yl)pyrazin-2-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Synthesis and Chemical Properties
A study by Pan et al. (2015) described the generation of 3-(pyrazolo[5,1-a]isoquinolin-1-yl)propanoic acids via a silver(I)-catalyzed reaction. This process involved cyclization, [3 + 2] cycloaddition, and rearrangement, yielding these compounds in good yields (Pan, Xia, Wang, & Wu, 2015).
Research by Flefel et al. (2018) involved synthesizing novel pyridine and fused pyridine derivatives, starting from a related compound. This study focused on molecular docking screenings and revealed moderate to good binding energies of the ligands on the target protein, suggesting potential biological applications (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).
Rodríguez-Ubis et al. (1997) synthesized novel pyrazole-containing complexing acids and studied their luminescence properties when complexed with various lanthanide ions. These compounds showed potential for bioaffinity applications (Rodríguez-Ubis, Sedano, Barroso, Juanes, & Brunet, 1997).
Biological and Pharmacological Applications
Reddy and Rao (2006) reported a simple synthesis of derivatives, including 1,3-diarylpyrazol-4-yl propanoic acids. These compounds have been associated with various pharmacological activities, including potential use in the treatment of diseases like diabetes mellitus, inflammatory diseases, and arteriosclerosis (Reddy & Rao, 2006).
Banoglu et al. (2005) synthesized amide derivatives of a similar compound and evaluated their analgesic and anti-inflammatory properties. Some of these derivatives were found to be more potent than traditional analgesic and anti-inflammatory drugs (Banoglu, Akoğlu, Ünlü, Ergün, Kuepeli, Yeşilada, & Şahin, 2005).
Antimicrobial Properties
- Mishriky et al. (2001) explored the synthesis of various fused pyran compounds, including derivatives similar to 3-(6-(1-Acetylpiperidin-3-yl)pyrazin-2-yl)propanoic acid. They also screened these compounds for their antimicrobial properties, contributing to the understanding of their potential use in combating microbial infections (Mishriky, Girgis, Asaad, Ibrahim, Sobieh, & Fawzy, 2001).
Safety and Hazards
特性
IUPAC Name |
3-[6-(1-acetylpiperidin-3-yl)pyrazin-2-yl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-10(18)17-6-2-3-11(9-17)13-8-15-7-12(16-13)4-5-14(19)20/h7-8,11H,2-6,9H2,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNMSGPUPRFGKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(C1)C2=NC(=CN=C2)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
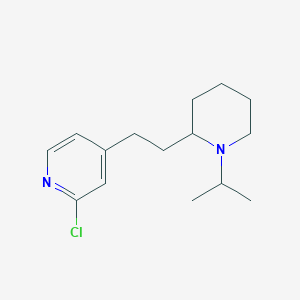
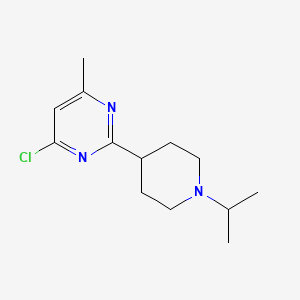
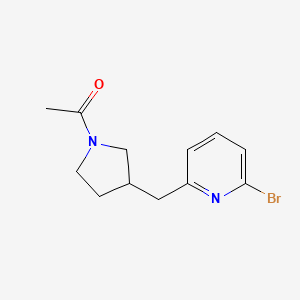
![N-((3AR,7aR)-2-acetyloctahydro-3aH-pyrrolo[3,4-c]pyridin-3a-yl)acetamide](/img/structure/B1399351.png)


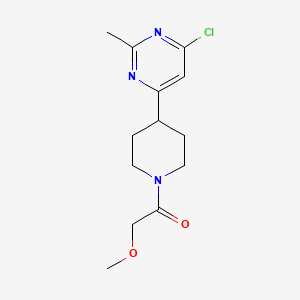
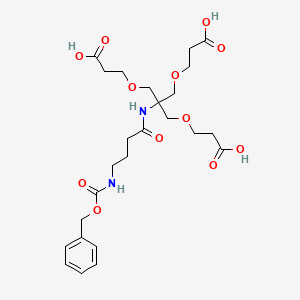
![2-(4-(Dimethylamino)phenylamino)naphtho[2,3-d]thiazole-4,9-dione](/img/structure/B1399360.png)
